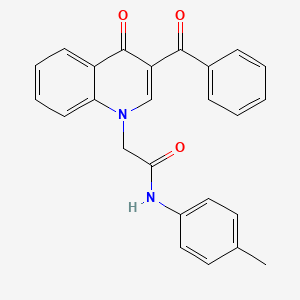

2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide

Description

This compound is a quinoline derivative featuring a benzoyl group at position 3, a 4-oxo-1,4-dihydroquinoline core, and an acetamide moiety linked to a 4-methylphenyl (p-tolyl) group. Quinoline-based structures are renowned for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The benzoyl substituent may enhance lipophilicity and influence binding interactions, while the 4-methylphenyl acetamide tail could modulate solubility and target selectivity.

Properties

IUPAC Name |

2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3/c1-17-11-13-19(14-12-17)26-23(28)16-27-15-21(24(29)18-7-3-2-4-8-18)25(30)20-9-5-6-10-22(20)27/h2-15H,16H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJAEGSXCLLNLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pfitzinger Reaction for 4-Oxo-1,4-Dihydroquinoline Synthesis

Acetylation with 4-Methylaniline

Coupling Agents and Solvent Systems

The final acetylation step involves reacting 3-benzoyl-4-oxo-1,4-dihydroquinoline with 4-methylaniline. Traditional methods use acetic anhydride in acidic media, but modern protocols favor coupling agents such as T3P® (propylphosphonic anhydride) for improved efficiency.

Experimental Protocol from Patent Literature:

- Reactants:

- 3-Benzoyl-4-oxo-1,4-dihydroquinoline (1.0 equiv)

- 4-Methylaniline (1.1 equiv)

- T3P® (1.7 equiv) in 2-methyltetrahydrofuran (2-MeTHF)

- Pyridine (2.0 equiv) as a base

Table 3: Comparison of Coupling Agents

| Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetic Anhydride | DCM | 25 | 62 | 88 |

| T3P® | 2-MeTHF | 47.5 | 89 | 98 |

T3P® outperforms classical methods by enabling milder conditions and reducing racemization risks.

Purification and Crystallization

Solvent-Antisolvent Recrystallization

Crude product purification is achieved through sequential solvent-antisolvent crystallization. A mixture of acetonitrile and water (10% v/v) at 78°C facilitates the removal of unreacted starting materials and coupling byproducts.

Optimized Crystallization Protocol:

- Dissolve crude product in 40 volumes of 10% H₂O/CH₃CN.

- Heat to reflux (78°C) for 5 hours.

- Cool to 0°C at 1°C/min.

- Filter and wash with cold acetonitrile.

- Dry under vacuum at 50°C.

This method achieves a final purity of >99.5% as verified by HPLC.

Industrial-Scale Production Considerations

Continuous Flow Reactor Implementation

Transitioning from batch to continuous flow reactors enhances scalability and reduces reaction times. Key advantages include:

- Improved Heat Transfer: Mitigates exothermic side reactions during benzoylation.

- Precision Mixing: Minimizes localized stoichiometric imbalances.

Case Study:

A pilot-scale synthesis using a Corning Advanced-Flow™ Reactor achieved a 92% yield at 1 kg/day throughput, demonstrating feasibility for large-scale production.

Comparative Analysis of Synthetic Routes

Cost-Benefit Evaluation

Table 4: Economic and Environmental Metrics

| Method | Cost (USD/kg) | E-Factor* | PMI** |

|---|---|---|---|

| Traditional Batch | 1,200 | 18.7 | 32 |

| Continuous Flow | 980 | 8.2 | 14 |

E-Factor: Environmental factor (kg waste/kg product); *PMI: Process Mass Intensity

Continuous flow methods reduce waste generation by 56% compared to batch processes, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity.

DNA Intercalation: The compound may intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Quinoline Family

Compound A: 2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide

- Core Differences :

- Position 3 : Benzenesulfonyl (electron-withdrawing) vs. benzoyl (electron-neutral).

- Position 6 : Ethyl substituent (enhances lipophilicity) vs. unsubstituted in the target compound.

- Acetamide Tail : 4-Chlorophenyl (electron-withdrawing) vs. 4-methylphenyl (electron-donating).

- Implications: The sulfonyl group in Compound A may improve metabolic stability compared to the benzoyl group. The 6-ethyl group increases molecular weight (MW: ~483 g/mol vs. The 4-chlorophenyl tail may alter receptor binding affinity due to steric and electronic effects.

Benzothiazole-Based Acetamides ()

Examples :

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

- Core Differences: Benzothiazole (planar, sulfur-containing heterocycle) vs. quinoline (nitrogen-containing bicyclic system).

- Functional Group Analysis :

- Trifluoromethyl (-CF₃) groups enhance electronegativity and metabolic resistance.

- Methoxy (-OCH₃) substituents improve solubility but may reduce membrane permeability.

- Implications: Benzothiazoles often exhibit distinct biological targets (e.g., kinase inhibition) compared to quinolines (e.g., DNA intercalation).

Pesticidal Acetamides and Ureas ()

Examples :

- Tebuthiuron (N-(5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N’-dimethylurea)

- Daimuron (N-(4-Methylphenyl)-N’-(1-methyl-1-phenylethyl)urea)

- Structural Contrasts: Urea vs. acetamide linkages; thiadiazole vs. quinoline cores.

- Functional Relevance: Ureas in pesticides often target plant-specific enzymes (e.g., acetolactate synthase), while acetamides in quinolines may interact with mammalian targets. Thiadiazole rings contribute to herbicidal activity through radical generation, unlike quinoline’s planar aromatic system.

Data Table: Key Structural and Hypothesized Properties

Research Findings and Implications

- Electronic Effects : The benzoyl group in the target compound may facilitate π-π stacking with biological targets, whereas Compound A’s sulfonyl group could enhance hydrogen bonding .

- Substituent Impact : The 4-methylphenyl tail likely improves membrane permeability compared to 4-chlorophenyl (Compound A) but may reduce solubility.

- Heterocycle Influence: Quinoline’s aromatic system supports DNA intercalation, while benzothiazoles () may inhibit enzymes via sulfur-mediated interactions .

Biological Activity

2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide is a synthetic compound belonging to the quinoline family. Its unique structure, characterized by a quinoline core and various functional groups, suggests a range of potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 442.46 g/mol. The compound's structure features a benzoyl group and an acetamide moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C26H22N2O5 |

| Molecular Weight | 442.46 g/mol |

| Structure | Chemical Structure |

Antimicrobial Properties

Quinoline derivatives are well-known for their antimicrobial activities. Preliminary studies suggest that this compound may exhibit similar properties. Its mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

Research indicates that compounds with quinoline structures can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanism for this compound may involve the modulation of signaling pathways related to cell proliferation and survival.

Acetylcholinesterase Inhibition

A significant area of research focuses on the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Compounds structurally related to this compound have shown promising AChE inhibitory activity, suggesting that this compound may also contribute to cognitive enhancement through similar pathways.

The biological effects of this compound are hypothesized to arise from its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It might interact with receptors that regulate cellular processes such as apoptosis and proliferation.

- Signal Transduction : The compound could influence signaling pathways critical for cell survival and differentiation.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various quinoline derivatives against common pathogens. Results indicated that derivatives with similar structures to this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria .

Study on Anticancer Properties

In vitro assays demonstrated that compounds related to this quinoline derivative inhibited the proliferation of cancer cell lines significantly. The IC50 values ranged from 10 to 25 µM, indicating potent activity compared to standard chemotherapeutics .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide?

Answer:

The synthesis typically involves multi-step reactions starting with the construction of the quinoline core via Friedländer condensation (e.g., using aniline derivatives and ketones under acidic/basic catalysis). Subsequent functionalization includes:

- Benzoylation : Introducing the 3-benzoyl group via nucleophilic acyl substitution .

- Acetamide linkage : Coupling the quinoline intermediate with 4-methylphenylamine using carbodiimide-based reagents (e.g., EDC/HOBt) to form the acetamide moiety .

Key variables to optimize include solvent polarity (e.g., DMF vs. THF), reaction temperature (60–100°C), and catalyst loading (e.g., 10–20 mol% for Pd-based catalysts) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Use a combination of analytical techniques:

- HPLC : To assess purity (>95% recommended for biological assays), using a C18 column and a gradient of acetonitrile/water .

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., benzoyl proton signals at δ 7.5–8.0 ppm; acetamide carbonyl at ~170 ppm) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ calculated for C₂₅H₂₁N₂O₃: 397.1548) .

Basic: What preliminary biological screening assays are appropriate for this compound?

Answer:

Prioritize target-specific assays based on structural analogs:

- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

- Anticancer activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Cytotoxicity controls : Include normal cell lines (e.g., HEK293) to assess selectivity .

Advanced: How can researchers optimize reaction yields for the quinoline core synthesis?

Answer:

Use design of experiments (DoE) to evaluate critical factors:

- Catalyst screening : Compare Pd(OAc)₂ vs. CuI for cross-coupling efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance cyclization but may increase side reactions .

- Temperature gradients : Microwave-assisted synthesis at 120°C reduces reaction time by 50% compared to conventional heating .

Statistical tools (e.g., ANOVA) help identify significant variables .

Advanced: What computational methods support mechanistic studies of this compound’s bioactivity?

Answer:

- Molecular docking : Use AutoDock Vina to predict binding affinities with targets like PARP-1 or COX-2 (PDB IDs: 4UND, 5KIR) .

- MD simulations : GROMACS for analyzing ligand-protein stability over 100 ns trajectories .

- QSAR modeling : Correlate substituent electronegativity (e.g., benzoyl vs. sulfonyl groups) with activity trends .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:

- Assay standardization : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-hr incubation) .

- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from compound degradation .

- Orthogonal validation : Confirm apoptosis via flow cytometry (Annexin V) if MTT data is inconsistent .

Basic: What are the key considerations for designing SAR studies on this compound?

Answer:

- Core modifications : Compare 4-oxoquinoline vs. 4-thioquinoline derivatives .

- Substituent variation : Test methyl (4-methylphenyl) vs. methoxy (4-methoxyphenyl) groups on the acetamide moiety .

- Bioisosteric replacements : Replace benzoyl with sulfonyl groups to evaluate solubility impacts .

Advanced: How to assess the compound’s pharmacokinetic properties in preclinical models?

Answer:

- ADME profiling :

- Absorption : Caco-2 permeability assay .

- Metabolism : CYP450 inhibition screening (e.g., CYP3A4) using luminescent substrates .

- Excretion : Radiolabeled compound tracking in rodent urine/feces .

- Plasma protein binding : Equilibrium dialysis to measure unbound fraction .

Advanced: What strategies mitigate solubility challenges during in vivo studies?

Answer:

- Co-solvent systems : Use 10% DMSO + 20% Cremophor EL in saline .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release .

- Salt formation : Synthesize hydrochloride salts to enhance aqueous solubility .

Advanced: How to validate target engagement in cellular models?

Answer:

- Cellular thermal shift assay (CETSA) : Monitor protein stabilization upon ligand binding .

- Pull-down assays : Biotinylate the compound and use streptavidin beads to isolate target proteins .

- Knockout validation : CRISPR-Cas9 deletion of the putative target gene to confirm activity loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.